molecular formula C22H28N6O2 B2927401 2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1251598-59-0

2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2927401
CAS No.: 1251598-59-0
M. Wt: 408.506
InChI Key: XEWOFTWLKROGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazin-3-one class, characterized by a fused triazole-pyrazine core with a 3-oxo group. Key structural features include:

  • 8-(3-methylpiperidin-1-yl) substituent: Introduces a lipophilic, bicyclic amine that may enhance membrane permeability and modulate receptor binding .
  • N-[4-(propan-2-yl)phenyl]acetamide side chain: A bulky hydrophobic group that likely influences solubility and target selectivity compared to smaller aryl substituents .

Synthesis typically involves coupling 8-amino-triazolo-pyrazinone intermediates with substituted acetamides via nucleophilic substitution or amidation reactions, as seen in analogous compounds .

Properties

IUPAC Name

2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15(2)17-6-8-18(9-7-17)24-19(29)14-28-22(30)27-12-10-23-20(21(27)25-28)26-11-4-5-16(3)13-26/h6-10,12,15-16H,4-5,11,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWOFTWLKROGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the final product. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as c-Met kinase, by binding to their active sites and blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

Phenoxy or arylpiperazinyl groups (e.g., in compound 45) introduce steric bulk, which may reduce binding flexibility in certain targets .

R2 Substituents :

  • The 4-isopropylphenyl group in the target compound increases hydrophobicity compared to 3-methoxyphenyl (as in ), which could enhance interactions with hydrophobic protein pockets.
  • Benzyl or methylphenyl substituents (e.g., in ) offer intermediate lipophilicity but lack the steric hindrance of isopropyl groups.

Biological Activity

The compound 2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide , often referred to as N-mesityl-MPTZP, is a synthetic organic molecule characterized by its complex structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition.

Structural Features

The molecular formula of N-mesityl-MPTZP is C22H28N6O2C_{22}H_{28}N_{6}O_{2}, indicating a high degree of complexity. The structure includes:

  • A mesityl group
  • A piperidine moiety
  • A triazolo-pyrazine core

These functional groups suggest significant versatility in biological interactions and therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo[4,3-a]pyrazine derivatives. For instance, a related compound demonstrated excellent anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values as low as 0.15μM0.15\mu M for MCF-7 cells .

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that compounds similar to N-mesityl-MPTZP may exhibit comparable or enhanced antitumor properties.

Kinase Inhibition

The triazolo-pyrazine scaffold is known for its ability to inhibit various kinases, which are critical in cancer progression. Preliminary data indicate that N-mesityl-MPTZP may interact with c-Met kinase, a target implicated in tumor growth and metastasis. The compound's structural features allow it to potentially fit into the ATP-binding site of kinases, similar to other known inhibitors .

The proposed mechanism involves:

  • Inhibition of cell proliferation : By targeting specific kinases involved in cell cycle regulation.
  • Induction of apoptosis : Via pathways activated by kinase inhibition.
  • Cell cycle arrest : Observed through assays such as Annexin V-FITC/PI staining and cell cycle analysis .

Study on Related Compounds

A study conducted on a series of triazolo[4,3-a]pyrazine derivatives revealed that modifications in the substituents significantly affected their biological activity. The structure-activity relationship (SAR) analysis indicated that certain substitutions could enhance potency against specific cancer cell lines while maintaining selectivity towards c-Met inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.